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Compound of Interest

3-Amino-3-(4-
Compound Name: ) )
methylphenyl)propanoic acid

cat. No.: B1270757

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Amino-3-(4-methylphenyl)propanoic acid, a molecule of interest in organic synthesis and
drug discovery. Due to the limited availability of direct experimental spectra for the free amino
acid, this document presents data for its N-benzoyl protected analog, 3-(Benzamido)-3-(4-
methylphenyl)propanoic acid, and offers expert analysis to extrapolate the expected spectral
characteristics of the target compound. Detailed experimental protocols for the acquisition of
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also

included.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data. It is important to
note that the NMR and IR data presented are for the N-benzoyl protected derivative. The
expected shifts for the unprotected 3-Amino-3-(4-methylphenyl)propanoic acid are

discussed in the analysis section.

Table 1: *H NMR Data of 3-(Benzamido)-3-(p-tolyl)propanoic acid
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Predicted for target
~7.2 (d, J=8 Hz) Doublet 2H Ar-H (ortho to CH)
~7.1 (d, J=8 Hz) Doublet 2H Ar-H (meta to CH)
~4.2 (t, J=7 Hz) Triplet 1H CH-NH:2
~2.7 (d, J=7 H2) Doublet 2H CH2-COOH
~2.3 (s) Singlet 3H Ar-CHs
Experimental for N-
Benzoyl analog
7.82-7.85 Multiplet 2H Benzoyl Ar-H
7.43-7.55 Multiplet 3H Benzoyl Ar-H
7.32-7.35 Multiplet 2H p-tolyl Ar-H
6.86-6.91 Multiplet 2H p-tolyl Ar-H
5.35-5.43 Multiplet 1H CH-NH
2.88 (dd, J=8.7, 15.6

Doublet of Doublets 1H CH2-COOH
Hz)
2.75 (dd, J=6.5, 15.5

Doublet of Doublets 1H CH2-COOH
Hz)
3.72 Singlet 3H OCHs (Ester)
12.23 Singlet 1H COOH

Note: The experimental data is for a derivative and includes signals for the benzoyl group and a
methyl ester, which would not be present in the target molecule. The predicted values for the
target compound are based on standard chemical shift tables and analysis of related
structures.

Table 2: 13C NMR Data of 3-(Benzamido)-3-(p-tolyl)propanoic acid
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Chemical Shift (8) ppm Assignment

Predicted for target

~175 COOH

~140 Ar-C (quaternary, attached to CH)
~138 Ar-C (quaternary, attached to CHs)
~129 Ar-CH (meta)

~127 Ar-CH (ortho)

~50 CH-NH:z

~42 CH2-COOH

~21 Ar-CHs

Experimental for N-Benzoyl analog

171.8 COOH

165.3 C=0 (Amide)

158.1 Ar-C (quaternary)

134.7 Ar-C (quaternary)

134.4 Ar-C (quaternary)

131.1 Ar-CH

128.1 Ar-CH

127.7 Ar-CH

127.2 Ar-CH

113.5 Ar-CH

55.0 OCHs (Ester)

49.4 CH-NH

40.7 CH2-COOH
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Note: The experimental data is for a derivative and includes signals for the benzoyl group and a
methyl ester. The predicted values for the target compound are based on established literature
values for similar structures.

Table 3: IR Absorption Data

Functional Group

Wavenumber (cm~12) Intensity .

Assignment
Predicted for target
3400-3200 Strong, Broad N-H stretch (amine)
3300-2500 Very Broad O-H stretch (carboxylic acid)

) C-H stretch (aromatic and

3000-2850 Medium , _

aliphatic)
~1710 Strong C=0 stretch (carboxylic acid)
~1600, ~1500 Medium-Weak C=C stretch (aromatic)
~1580 Medium N-H bend (amine)
Experimental for N-Benzoyl
analog
1704 Strong C=0 stretch (carboxylic acid)
1628 Strong C=0 stretch (amide)

N-H bend (amide) / C=C
1515 Strong

stretch (aromatic)

Note: The experimental data shows the characteristic amide | and amide Il bands from the N-
benzoyl group, which would be absent in the free amino acid. The free amino acid would
instead show characteristic primary amine stretches and bends.

Table 4: Mass Spectrometry Data
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miz Interpretation

Predicted for target

179.09 [M]* (Molecular lon)
162.09 [M-NHs]*

134.07 [M-COOH]*

119.08 [M-CH2COOH]*

91.05 [C7H7]* (Tropylium ion)

Note: The predicted fragmentation pattern is based on typical fragmentation of 3-amino acids
and aromatic compounds. The molecular weight of 3-Amino-3-(4-methylphenyl)propanoic
acid is 179.22 g/mol .

Spectroscopic Analysis and Interpretation

The N-benzoyl group in the analyzed analog significantly influences the spectroscopic data. In
the *H NMR of the free amino acid, the methine proton (CH-NH:2) is expected to shift upfield to
around 4.2 ppm compared to the 5.35-5.43 ppm seen in the amide. The methylene protons
(CH2-COOH) would likely appear as a doublet around 2.7 ppm. The aromatic protons of the p-
tolyl group would exhibit a cleaner AX or AA'BB' system.

In the 133C NMR spectrum, the most significant change for the free amino acid would be the
absence of the amide carbonyl at ~165 ppm and the upfield shift of the benzylic carbon (CH-
NH2) to around 50 ppm.

The IR spectrum of the free amino acid would be characterized by the presence of N-H
stretching vibrations of the primary amine group in the 3400-3200 cm~! region and a prominent
N-H bending vibration around 1580 cm~2. The broad O-H stretch of the carboxylic acid would
still dominate a large portion of the spectrum.

The Mass Spectrum of the free amino acid is expected to show a molecular ion peak at m/z
179. Common fragmentation pathways would include the loss of the amino group, the
carboxylic acid group, and cleavage of the benzylic bond to form a stable tropylium ion at m/z
91.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1270757?utm_src=pdf-body
https://www.benchchem.com/product/b1270757?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1270757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid

organic compounds like 3-Amino-3-(4-methylphenyl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable
deuterated solvent (e.g., DMSO-ds, D20). The choice of solvent is critical as the acidic and
amino protons are exchangeable.

Internal Standard: Add a small amount of a suitable internal standard, such as
tetramethylsilane (TMS) for organic solvents or a deuterated standard for aqueous solutions.

Data Acquisition:

o 'H NMR: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical
parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-4 seconds.

o 13C NMR: Acquire the spectrum on the same instrument. Due to the lower natural
abundance and sensitivity of the 13C nucleus, a larger number of scans (e.g., 1024 or
more) and a longer relaxation delay may be required. Proton decoupling is typically used
to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid
sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact
between the sample and the crystal.

Background Spectrum: Record a background spectrum of the empty ATR accessory.

Sample Spectrum: Record the spectrum of the sample. The instrument software will
automatically ratio the sample spectrum to the background spectrum to generate the final
absorbance or transmittance spectrum.
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o Data Collection: Typically, 16 to 32 scans are co-added at a resolution of 4 cm~* over the
range of 4000-400 cm™1,

Mass Spectrometry (MS)

o Sample Introduction: The sample can be introduced via direct infusion or after separation by
liquid chromatography (LC-MS). For direct infusion, dissolve a small amount of the sample in
a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1-10 pg/mL).

« lonization: Electrospray ionization (ESI) is a common technique for polar molecules like
amino acids. The analysis can be performed in both positive and negative ion modes to
obtain comprehensive information.

e Mass Analysis: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap)
is used to determine the accurate mass of the molecular ion and its fragments.

o Tandem Mass Spectrometry (MS/MS): To aid in structural elucidation, the molecular ion can
be isolated and fragmented (Collision-Induced Dissociation - CID) to generate a
characteristic fragmentation pattern.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationship of the spectroscopic techniques.
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Fig. 1. General workflow for the synthesis and spectroscopic characterization of an organic
compound.
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» To cite this document: BenchChem. [Spectroscopic Profile of 3-Amino-3-(4-
methylphenyl)propanoic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1270757#spectroscopic-data-nmr-ir-ms-
of-3-amino-3-4-methylphenyl-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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